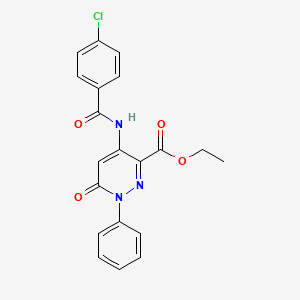

Ethyl 4-(4-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(4-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (molecular formula: C₁₈H₁₆ClN₃O₂S; molecular weight: 397.8) is a pyridazine derivative featuring a 4-chlorobenzamido substituent at position 4 and a phenyl group at position 1 of the dihydropyridazine ring . The compound is synthesized via cyclization reactions involving ethyl cyanoacetate and substituted hydrazones under high-temperature conditions . Its structure is characterized by spectroscopic methods (¹H/¹³C NMR, IR, and MS), which confirm the presence of the chlorobenzamido group and the ester functionality .

Properties

IUPAC Name |

ethyl 4-[(4-chlorobenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O4/c1-2-28-20(27)18-16(22-19(26)13-8-10-14(21)11-9-13)12-17(25)24(23-18)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHFJNOXMGWEQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit the soluble epoxide hydrolase (seh) enzyme.

Mode of Action

Based on the inhibition of the seh enzyme by similar compounds, it can be hypothesized that this compound may also interact with the sEH enzyme, leading to changes in its activity.

Biochemical Pathways

The sEH enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which have a wide range of physiological effects. Inhibition of the sEH enzyme can lead to an increase in EETs, which can have various downstream effects, including increased sodium renal excretion, relaxation of vascular conduit, dilation of renal afferent arterioles and coronary resistance vessels, modulation of leukocyte adhesion, platelet aggregation, vascular smooth muscle cell migration, and thrombolysis.

Result of Action

Based on the known effects of seh inhibition, it can be hypothesized that this compound may have similar effects, including modulation of vascular inflammation, pain, and other cardiovascular-related diseases.

Biological Activity

Ethyl 4-(4-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, with the molecular formula C20H16ClN3O4 and a molecular weight of 397.82 g/mol, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound's structure includes a dihydropyridazine core which is significant for its biological activity. The presence of the chlorobenzamide moiety is thought to enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H16ClN3O4 |

| Molecular Weight | 397.82 g/mol |

| Purity | ≥95% |

| CAS Number | 942009-64-5 |

Antimicrobial Properties

Research indicates that derivatives of pyridazine compounds exhibit antimicrobial activity. This compound has shown potential against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. In vitro studies have demonstrated an inhibitory concentration (IC50) in the range of micromolar levels, indicating its efficacy as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of specific enzymes or pathways critical for bacterial survival. For instance, it may target metabolic pathways unique to pathogens while sparing host cells, thereby reducing toxicity .

Anti-inflammatory Effects

In addition to antimicrobial activity, compounds with similar structures have been reported to possess anti-inflammatory properties. The ability to modulate inflammatory pathways could make this compound a candidate for treating inflammatory diseases. More research is needed to confirm these effects specifically for this compound.

Study on Antimicrobial Efficacy

A study published in Molecules explored the efficacy of various pyridazine derivatives against Mycobacterium tuberculosis. The results indicated that the compound exhibited significant activity with an IC50 value comparable to that of established antibiotics .

In Vivo Studies

Preliminary in vivo studies have suggested that this compound may reduce bacterial load in animal models infected with resistant strains of bacteria. Further investigations are required to evaluate its pharmacokinetics and safety profile .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Pyridazine derivatives with varying substituents on the benzamido or phenyl groups exhibit distinct physical properties. Key analogs and their data are summarized below:

Key Observations :

- Electron-withdrawing groups (e.g., CF₃, Cl) correlate with lower yields (e.g., 40% for 12g ), likely due to steric or electronic hindrance during synthesis.

- Hydroxyl substituents (e.g., 12d) result in higher yields (95%) and elevated melting points (220–223°C), suggesting enhanced crystallinity from hydrogen bonding .

- Chlorine vs. CF₃ : The 4-chloro analog (target compound) has a higher molecular weight (397.8) than the CF₃-substituted derivative (380.2), reflecting chlorine’s greater atomic mass .

Spectroscopic Characterization

- ¹H NMR : The 4-chlorobenzamido group in the target compound produces distinct aromatic proton signals at δ 7.4–8.0 ppm, consistent with analogs like 12b (δ 7.3–7.8 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (ester and amide) appear at ~1700 cm⁻¹, while NH stretches (amide) occur near 3300 cm⁻¹, aligning with benzamido-substituted compounds in .

Q & A

Basic Question

- Structure Solution : Use SHELXS/SHELXD for phase determination via direct methods .

- Refinement : SHELXL is ideal for small-molecule refinement, especially for high-resolution data .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to analyze molecular geometry and ring puckering .

How should researchers address contradictions in reaction yields when varying solvents or catalysts?

Advanced Question

Example : reports 95% yield in ethanol with piperidine, while THF or DMF resulted in lower yields (Table 1).

Analytical Framework :

Solvent Polarity : Polar protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding .

Base Strength : Piperidine (pKa ~11) outperforms weaker bases (e.g., NaHCO₃) in deprotonating intermediates .

Systematic Screening : Use a design-of-experiments (DoE) approach to test solvent/base combinations.

| Solvent | Base | Yield (%) | Reference |

|---|---|---|---|

| Ethanol | Piperidine | 95 | |

| THF | Piperidine | 60 | |

| DMF | Piperidine | 45 |

What spectroscopic techniques are essential for characterizing this compound?

Basic Question

- ¹H/¹³C NMR : Key signals include:

- Ethyl ester protons at δ 1.41 (t, J = 7.0 Hz) and 4.43 ppm (q, J = 7.2 Hz) .

- Aromatic protons from the 4-chlorobenzamido group at δ 7.56–7.64 ppm .

- Mass Spectrometry : Confirm molecular weight (e.g., 332.42 g/mol for analogs) .

How can computational modeling aid in understanding the compound’s reactivity or biological interactions?

Advanced Question

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites.

- Molecular Docking : Screen against tau protein (for aggregation inhibition) using analogs from aminothienopyridazine studies .

- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify non-planarity in the dihydropyridazine ring .

What strategies are effective for derivatizing this compound into novel heterocyclic systems?

Advanced Question

- Phthalazine Synthesis : React with pyrazolylmethylene malononitrile to form phthalazinones (Scheme 116) .

- Cinnoline Derivatives : Use nitrostyrenes under visible-light catalysis (e.g., LED irradiation) .

Key Steps :

Introduce electron-withdrawing groups (e.g., nitro) to activate the pyridazine ring.

Optimize photochemical conditions (30 W LED, 8 hours) .

How does substituent variation at the 4-chlorobenzamido position influence biological activity?

Advanced Question

- SAR Insights :

- Electron-Withdrawing Groups (e.g., -Cl, -Br): Enhance tau aggregation inhibition by increasing electrophilicity at the carbonyl group .

- Bulkier Substituents : Reduce blood-brain barrier penetration, as seen in 4-bromophenyl analogs .

Experimental Design :

Synthesize analogs with -F, -NO₂, or -OCH₃ substituents.

Evaluate IC₅₀ values in tau aggregation assays .

What are the challenges in resolving crystallographic disorder in this compound?

Advanced Question

- Disorder Sources : Flexible ethyl ester or chlorophenyl groups may lead to split positions.

- Mitigation Strategies :

How can researchers validate the purity of this compound for biological assays?

Basic Question

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase.

- Melting Point : Compare with literature values (e.g., 174–176°C for analogs) .

- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.